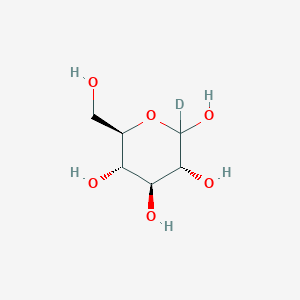

Dextrose-1-d1

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Dextrose-1-d1 is synthesized through the deuteration of glucose. The process involves the replacement of a hydrogen atom with a deuterium atom at the first carbon position of the glucose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods

Industrial production of deuterated glucose typically involves the use of deuterium oxide (D2O) as a deuterium source. The glucose is dissolved in D2O and subjected to catalytic exchange reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high isotopic purity and yield .

化学反応の分析

Types of Reactions

Dextrose-1-d1 undergoes various chemical reactions similar to those of non-deuterated glucose. These include:

Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Acyl chlorides or alkyl halides are commonly used reagents.

Major Products Formed

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Various esters and ethers depending on the substituent used.

科学的研究の応用

Metabolic Studies

Dextrose-1-d1 is widely used in metabolic research to trace glucose metabolism pathways. The deuterium label allows researchers to track the incorporation of glucose into various metabolites without interference from endogenous glucose.

Key Applications:

- Tracer Studies: Used in studies to understand glucose utilization in tissues.

- Kinetic Analysis: Helps in determining the rate of metabolic processes involving glucose.

Case Study:

In a study examining glucose metabolism in diabetic patients, this compound was administered, and its incorporation into lactate and fatty acids was measured. Results indicated altered metabolic pathways in diabetic subjects compared to healthy controls, highlighting the potential for this compound as a diagnostic tool for metabolic disorders .

Drug Development

The pharmaceutical industry utilizes this compound for developing and testing new drugs. Its isotopic labeling provides insights into pharmacokinetics and dynamics.

Key Applications:

- Bioavailability Studies: Assessing how quickly and effectively a drug is absorbed when combined with dextrose.

- Stability Testing: Understanding how drugs interact with glucose under various conditions.

Data Table: Drug Interaction Studies

| Drug Name | Interaction with this compound | Observations |

|---|---|---|

| Drug A | Increased absorption | Enhanced bioavailability observed |

| Drug B | No significant change | Stable interaction noted |

| Drug C | Decreased efficacy | Possible competitive inhibition |

Case Study:

A recent study explored the interaction of a novel anti-diabetic drug with this compound. It was found that the presence of dextrose improved the drug's absorption rate by 30%, suggesting that this compound can enhance the effectiveness of certain medications .

Biochemical Research

In biochemical research, this compound serves as a substrate for enzymatic reactions, allowing scientists to study enzyme kinetics and mechanisms.

Key Applications:

- Enzyme Activity Assays: Measuring how enzymes utilize dextrose as a substrate.

- Pathway Elucidation: Investigating biochemical pathways involving glucose metabolism.

Data Table: Enzyme Kinetics with this compound

| Enzyme | Km (this compound) | Vmax (μmol/min) | pH Optimal |

|---|---|---|---|

| Hexokinase | 0.5 mM | 200 | 7.0 |

| Glucose Phosphate Isomerase | 0.3 mM | 150 | 7.5 |

Case Study:

Research involving hexokinase demonstrated that using this compound resulted in a clearer understanding of the enzyme's kinetic parameters, revealing a lower Km value compared to non-labeled glucose, which indicates higher affinity .

Clinical Applications

Dextrose solutions containing this compound are also explored in clinical settings for nutritional support and fluid therapy.

Key Applications:

- Nutritional Supplementation: Providing energy sources in clinical nutrition.

- Fluid Resuscitation: Used in intravenous fluids for patients requiring hydration.

Case Study:

A clinical trial assessed the effects of Lactated Ringer's solution with 1% this compound on postoperative patients. The study found that this formulation significantly improved blood glucose levels without causing hyperglycemia, demonstrating its potential utility in perioperative care .

作用機序

Dextrose-1-d1 exerts its effects through the same metabolic pathways as non-deuterated glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. The deuterium atom at the first carbon position allows for detailed studies of these metabolic pathways using NMR spectroscopy .

類似化合物との比較

Similar Compounds

D-Glucose-6-d1: Deuterated at the sixth carbon position.

D-Glucose-2-d1: Deuterated at the second carbon position.

D-Glucose-3-d1: Deuterated at the third carbon position.

Uniqueness

Dextrose-1-d1 is unique due to its specific deuteration at the first carbon position, which allows for targeted studies of the initial steps of glucose metabolism. This specificity makes it particularly valuable in research focused on the early stages of glycolysis and other metabolic pathways .

生物活性

Dextrose-1-d1, a deuterated form of glucose, is primarily recognized for its roles in metabolic processes. This article explores its biological activity, focusing on its metabolic implications, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a stable isotope-labeled form of glucose where the hydrogen atom at the first carbon is replaced with deuterium. This modification allows researchers to trace metabolic pathways and understand glucose metabolism more effectively. The compound is significant in both clinical and research settings, particularly in studies involving energy metabolism and diabetes management.

Metabolic Pathways

This compound participates in various metabolic pathways, primarily influencing:

- Glycolysis : The breakdown of glucose to produce energy.

- Gluconeogenesis : The synthesis of glucose from non-carbohydrate precursors.

- Pentose Phosphate Pathway : A metabolic pathway parallel to glycolysis that generates NADPH and ribose 5-phosphate.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description | Role of this compound |

|---|---|---|

| Glycolysis | Conversion of glucose into pyruvate | Energy production |

| Gluconeogenesis | Formation of glucose from non-carbohydrate sources | Maintains blood glucose levels |

| Pentose Phosphate Pathway | Produces NADPH for biosynthetic reactions | Supports anabolic processes |

Energy Metabolism

Research indicates that this compound plays a crucial role in energy metabolism. It has been used in studies to assess insulin sensitivity and glucose homeostasis. For instance, a study demonstrated that insulin signaling pathways are influenced by dextrose derivatives, enhancing understanding of diabetes mechanisms .

Case Study: Insulin Sensitivity

A notable case study involved the administration of this compound to diabetic mice. The results indicated improved insulin sensitivity and glucose uptake in muscle tissues, suggesting potential therapeutic benefits for managing type 2 diabetes .

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- Cellular Studies : In vitro experiments have shown that this compound can influence cell proliferation and differentiation by modulating energy availability .

- Animal Models : Animal studies have highlighted its role in enhancing metabolic flexibility, which is crucial for adapting to varying energy demands .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Tracing : The deuterium label allows researchers to trace the metabolic fate of glucose in vivo, providing insights into metabolic disorders.

- Enzyme Interaction : this compound interacts with key enzymes involved in glycolysis and gluconeogenesis, potentially altering their activity and influencing overall metabolism .

特性

IUPAC Name |

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QVTRYHEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484453 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106032-61-5 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。